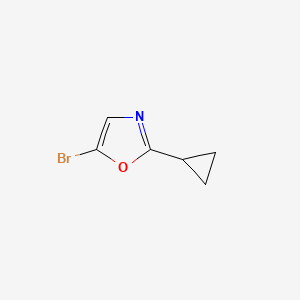

5-Bromo-2-cyclopropyl-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-cyclopropyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGPJXRFHGZHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391737-94-2 | |

| Record name | 5-bromo-2-cyclopropyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 5 Bromo 2 Cyclopropyl 1,3 Oxazole

Reactivity Profile of the 5-Bromo Substituent

The bromine atom at the C-5 position of the oxazole (B20620) ring is the primary site for many chemical transformations, enabling the introduction of diverse functionalities.

Nucleophilic Substitution Reactions at C-5

The bromine atom at the 5-position of the oxazole ring can be displaced by various nucleophiles. This type of reaction, known as nucleophilic substitution, is a fundamental process in organic synthesis for creating new chemical bonds. pressbooks.publabster.com In the context of 5-bromooxazoles, the C-5 position is generally less reactive towards nucleophilic substitution compared to the C-2 and C-4 positions. semanticscholar.orgtandfonline.com However, under appropriate conditions, nucleophiles such as amines and thiols can replace the bromine atom. For instance, reagents like sodium azide (B81097) or potassium thiolate in polar solvents can be used to introduce azide or thiol groups, respectively. These reactions are crucial for synthesizing a variety of substituted oxazoles that can serve as precursors for pharmaceuticals and agrochemicals.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-5 Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the 5-bromo substituent on the oxazole ring serves as an excellent handle for such transformations. researchgate.net The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a particularly versatile and widely used method. youtube.comresearchgate.net

This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-5 position. The general success of the Suzuki-Miyaura coupling is attributed to its tolerance of various functional groups and the commercial availability of a large number of boronic acids and their esters. rsc.org The choice of palladium catalyst, ligand, and base is critical for achieving high yields and can be tailored for specific substrates, including challenging aryl chlorides. rsc.org For instance, ligands like XPhos and SPhos have proven effective in the coupling of heterocyclic systems. rsc.org

Research has demonstrated the successful application of Suzuki-Miyaura reactions to various bromooxazole isomers, including those substituted at the 5-position, to create libraries of substituted oxazoles for further study. researchgate.net These reactions are typically carried out using a palladium catalyst, such as Pd(OAc)2 with a dppf ligand or a pre-catalyst like XPhos Pd G2, in the presence of a base like sodium carbonate or cesium carbonate. sci-hub.se

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving bromo-heterocycles.

| Catalyst System | Base | Solvent(s) | Typical Substrates | Reference |

| Pd(dppf)Cl2 | Ag2CO3 | MeCN | 5-bromo-1,2,3-triazine and arylboronic acids | uzh.ch |

| Pd(PPh3)4 | Na2CO3 | Toluene | 4-bromo-6H-1,2-oxazines and phenylboronic acid | beilstein-journals.org |

| Pd(OAc)2 / XPhos or SPhos | K3PO4 | Dioxane, DMSO, Toluene | Heterocyclic halides and boronic acids | rsc.org |

| Pd(OAc)2 / dppf | Na2CO3 | N-methylpyrrolidone, H2O | Bromooxazoles and organoboron reagents | sci-hub.se |

| XPhos Pd G2 | Cs2CO3 | N-methylpyrrolidone, 1,4-dioxane (B91453), H2O | Bromooxazoles and organoboron reagents | sci-hub.se |

Influence of the 2-Cyclopropyl Group on Oxazole Reactivity

The cyclopropyl (B3062369) group at the C-2 position is not merely a passive substituent; it actively influences the chemical behavior of the oxazole ring through both electronic and steric effects.

Electronic and Steric Effects of the Cyclopropyl Moiety on the Oxazole Ring

The cyclopropyl group is known to possess unique electronic properties, exhibiting σ-π conjugation effects that can influence adjacent π-systems like the oxazole ring. This interaction can modulate the electronic distribution within the ring, affecting its reactivity. The cyclopropane (B1198618) ring can act as a good π-electron donor, which can influence the aromaticity and reactivity of the attached heterocyclic system. stackexchange.com This electron-donating nature can enhance the reactivity of the oxazole ring towards certain electrophiles.

From a steric perspective, the cyclopropyl group introduces a degree of conformational rigidity and bulk at the C-2 position. This steric hindrance can influence the approach of reagents, potentially directing reactions to other positions on the oxazole ring.

Regioselectivity in Electrophilic Substitution on the Oxazole Ring

Electrophilic substitution on the oxazole ring generally occurs at the C-5 position, which is the most electron-rich carbon. semanticscholar.orgtandfonline.com The presence of an electron-donating group, such as a cyclopropyl group at the C-2 position, is expected to further activate the ring towards electrophilic attack. This enhanced nucleophilicity would reinforce the preference for substitution at the C-5 position.

Derivatization Strategies for 5-Bromo-2-cyclopropyl-1,3-oxazole

The presence of the 5-bromo substituent provides a primary handle for a multitude of derivatization strategies, allowing for the synthesis of a diverse array of more complex molecules. The most prominent strategies involve leveraging the reactivity of the C-Br bond.

One key strategy is the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to introduce a vast array of aryl and heteroaryl moieties at the C-5 position. researchgate.netsci-hub.se This approach offers a modular and efficient way to build molecular complexity. Another important cross-coupling reaction is the Sonogashira coupling, which allows for the introduction of alkyne groups. beilstein-journals.org

Furthermore, nucleophilic substitution reactions offer another avenue for derivatization. The bromine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce different functional groups at the C-5 position. These transformations open up possibilities for creating libraries of compounds for various applications.

The synthesis of related structures often involves multi-step sequences where the bromo-oxazole is a key intermediate. For example, a synthetic route towards oxazolo[4,5-c]quinolin-4-ones involved the initial formation of an ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate intermediate, which then underwent an intramolecular cyclization. rsc.org This highlights how the bromo-oxazole core can be elaborated into more complex fused heterocyclic systems.

These derivatization strategies, summarized below, underscore the utility of this compound as a versatile building block in synthetic organic chemistry.

Summary of Derivatization Strategies:

| Strategy | Reaction Type | Reagents/Conditions | Resulting Functionalization |

| Suzuki-Miyaura Coupling | Cross-Coupling | Pd catalyst, boronic acid/ester, base | C-C bond formation (Aryl, Heteroaryl) |

| Sonogashira Coupling | Cross-Coupling | Pd catalyst, Cu(I) co-catalyst, terminal alkyne, base | C-C bond formation (Alkyne) |

| Nucleophilic Substitution | Substitution | Amines, thiols, alkoxides | C-N, C-S, C-O bond formation |

| Intramolecular Cyclization | Cyclization | Base (e.g., NaH) | Formation of fused ring systems |

Functional Group Interconversions at the Bromine Position (e.g., Azide Formation)

The bromine atom at the C5 position of the oxazole ring is a versatile handle for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. This reactivity allows for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent molecule.

Common transformations include the displacement of the bromide by nitrogen and sulfur nucleophiles. For instance, reaction with sodium azide in a polar solvent can readily convert the bromo-oxazole into the corresponding 5-azido-2-cyclopropyl-1,3-oxazole. Similarly, treatment with thiols or their corresponding thiolates, such as potassium thiolate, can yield 5-thioether derivatives. These substitution reactions are fundamental for building more complex structures and for introducing groups that can modulate biological activity.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | 5-Azido-2-cyclopropyl-1,3-oxazole | Nucleophilic Substitution |

| This compound | Potassium Thiolate (KSR) | 5-(Alkylthio)-2-cyclopropyl-1,3-oxazole | Nucleophilic Substitution |

| This compound | Amines (RNH₂) | 5-Amino-2-cyclopropyl-1,3-oxazole | Nucleophilic Substitution |

Table 1: Examples of Functional Group Interconversions at the Bromine Position.

Modifications and Transformations Involving the Cyclopropyl Substituent

The cyclopropyl group at the C2 position is not merely a passive substituent; its inherent ring strain allows it to participate in unique chemical transformations, particularly ring-opening and rearrangement reactions. These reactions can be triggered by various reagents and conditions, leading to the formation of different heterocyclic or open-chain structures.

One notable transformation is the Cloke-Wilson rearrangement, where cyclopropyl ketones undergo ring expansion to form dihydrofurans under the influence of a Lewis acid. rsc.org While this applies to a cyclopropyl ketone, it illustrates the potential for the cyclopropyl ring in related systems to rearrange. More directly, studies on N-(2-hydroxyaryl) cyclopropyl amides have shown that treatment with triphenylphosphine (B44618) and carbon tetrabromide (CBr₄) can induce a ring-expansion of the cyclopropyl amide moiety to form N-substituted pyrrolidin-2-ones. sci-hub.se This type of transformation highlights a pathway to convert the cyclopropyl group into a larger, functionalized ring system, which can be a valuable strategy in the synthesis of diverse molecular architectures.

| Reactant Type | Reagents | Product Type | Transformation |

| Cyclopropyl amide | PPh₃/CBr₄, H₂O | Pyrrolidin-2-one | Ring Expansion |

| Cyclopropyl ketone | Lewis Acid (e.g., TMSOTf) | Dihydrofuran | Cloke-Wilson Rearrangement |

Table 2: Representative Transformations of the Cyclopropyl Ring.

This compound as a Key Intermediate and Building Block in Organic Synthesis

The trifunctional nature of this compound makes it an exceptionally valuable building block in organic synthesis. Each component—the bromo substituent, the cyclopropyl group, and the oxazole core—offers a distinct site for chemical modification, allowing for the stepwise and controlled construction of complex molecular architectures.

Its primary application is as a key intermediate in the synthesis of high-value compounds, particularly for the pharmaceutical and agrochemical industries. The 2-cyclopropyl-1,3-oxazole (B2726403) moiety is a recognized pharmacophore found in compounds with potent biological activities. For example, novel 1,3-oxazole sulfonamides incorporating a cyclopropyl ring have been synthesized and evaluated as potent tubulin polymerization inhibitors for anticancer applications. nih.gov The incorporation of the cyclopropyl fragment can confer desirable properties to a drug candidate, such as enhanced metabolic stability, bioavailability, and receptor selectivity. nih.gov

The ability to selectively perform reactions at the C5-bromo position, such as nucleophilic substitutions or cross-coupling reactions, while leaving the cyclopropyl and oxazole moieties intact, allows for the attachment of various other molecular fragments. Subsequently, the other positions can be modified if desired, demonstrating the compound's role as a versatile platform for library synthesis and lead optimization in drug discovery programs.

Spectroscopic Characterization Methodologies in Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the connectivity and chemical environment of atoms within a molecule. In the analysis of 5-Bromo-2-cyclopropyl-1,3-oxazole , both ¹H and ¹³C NMR would provide crucial information.

Proton (¹H) NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons of the cyclopropyl (B3062369) group and the single proton on the oxazole (B20620) ring. The cyclopropyl protons typically appear as a complex multiplet in the upfield region of the spectrum, generally between δ 0.5 and 2.0 ppm. The methine proton of the cyclopropyl group would likely resonate at a slightly downfield position compared to the methylene (B1212753) protons. The lone proton at the C4 position of the oxazole ring would appear as a singlet in a significantly more downfield region, characteristic of aromatic or heteroaromatic protons.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The carbons of the cyclopropyl group would resonate at high field. The oxazole ring carbons would have characteristic chemical shifts, with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronegativity and heavy atom effect. The C2 carbon, attached to the cyclopropyl group, and the C4 carbon would also exhibit distinct resonances.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH (Oxazole C4) | Singlet | — | s | N/A |

| CH (Cyclopropyl) | Multiplet | — | m | J-coupling with adjacent protons |

| CH ₂ (Cyclopropyl) | Multiplet | — | m | J-coupling with adjacent protons |

| C 2 (Oxazole) | — | Downfield | — | — |

| C 4 (Oxazole) | — | Mid-field | — | — |

| C 5 (Oxazole) | — | Shielded due to Br | — | — |

| C (Cyclopropyl CH) | — | Upfield | — | — |

| C (Cyclopropyl CH₂) | — | Upfield | — | — |

Note: The exact chemical shifts and coupling constants require experimental determination.

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For This compound , the IR spectrum would display characteristic absorption bands corresponding to the vibrations of the oxazole ring and the cyclopropyl group. Key expected vibrational modes include C-H stretching from the cyclopropyl and oxazole rings, C=N and C=C stretching vibrations characteristic of the oxazole ring, and the C-O-C stretching of the ether linkage within the ring. A significant, and potentially diagnostic, absorption band would be the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 550-650 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic/Heteroaromatic) | 3100-3000 | Medium-Weak |

| C-H Stretch (Cyclopropyl) | 3000-2850 | Medium |

| C=N Stretch (Oxazole) | 1680-1620 | Medium-Strong |

| C=C Stretch (Oxazole) | 1600-1475 | Medium-Strong |

| C-O-C Stretch (Oxazole) | 1250-1020 | Strong |

| C-Br Stretch | 650-550 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For This compound (C₆H₆BrNO), HRMS would provide a highly accurate mass measurement of the molecular ion. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of roughly equal intensity separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated m/z | Expected Isotopic Pattern |

| [M]⁺ (for ⁷⁹Br) | 186.9682 | M |

| [M+2]⁺ (for ⁸¹Br) | 188.9662 | M+2 (approx. 1:1 ratio with M) |

Note: The calculated m/z values are based on the exact masses of the most abundant isotopes.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of This compound , assuming a suitable single crystal can be grown. The data obtained from X-ray diffraction analysis would include bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and the planarity of the oxazole ring. Furthermore, it would reveal the conformation of the cyclopropyl group relative to the oxazole ring and provide insights into the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing in the solid state. For related compounds, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, detailed crystallographic data has been reported, underscoring the feasibility and power of this technique for this class of compounds.

Interactive Data Table: Potential Crystallographic Parameters

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Z (Molecules per unit cell) | Number of molecules in the unit cell |

| Bond Lengths (Å) | e.g., C-Br, C-N, C-O, C-C |

| Bond Angles (°) | e.g., C-O-C, C-N=C |

| Torsion Angles (°) | Defines the conformation of the molecule |

Note: These parameters are hypothetical and can only be determined through experimental X-ray diffraction analysis.

Theoretical and Computational Investigations of 5 Bromo 2 Cyclopropyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for predicting the intrinsic properties of a molecule like 5-Bromo-2-cyclopropyl-1,3-oxazole. These methods model the electronic structure to provide a deep understanding of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By applying functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), researchers can accurately predict the optimized geometry of this compound. mjcce.org.mk This involves calculating key structural parameters.

Predicted Molecular Parameters:

Bond Lengths: The calculations would reveal the distances between adjacent atoms. For instance, the C-Br bond length is a critical parameter influencing its reactivity in substitution reactions. The bond lengths within the oxazole (B20620) ring and the cyclopropyl (B3062369) group would indicate the degree of aromaticity and ring strain, respectively.

Dihedral Angles: These angles describe the conformation of the molecule, particularly the orientation of the cyclopropyl group relative to the oxazole ring.

These geometric parameters are fundamental for understanding the molecule's physical and chemical behavior.

Table 1: Representative DFT-Calculated Geometrical Parameters for an Oxazole Ring Structure

| Parameter | Typical Value (Å or °) | Significance |

| C2-O1 Bond Length | ~1.36 Å | Reflects the bond order within the oxazole ring. |

| C5-C4 Bond Length | ~1.35 Å | Indicates the double-bond character in the ring. |

| C-Br Bond Length | ~1.88 Å | A longer bond may indicate higher reactivity. |

| O1-C2-N3 Angle | ~110-115° | Defines the geometry of the oxazole heterocycle. |

| C4-C5-Br Angle | ~125-130° | Influences steric hindrance at the bromine position. |

Note: The values presented are illustrative for a substituted oxazole and would require specific DFT calculations for this compound for precise determination.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is likely distributed over the electron-rich oxazole ring.

LUMO: This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity. The location of the LUMO indicates the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. nih.gov For oxazole derivatives, substituents significantly influence this gap.

Table 2: Conceptual HOMO-LUMO Analysis for a Substituted Oxazole

| Parameter | Conceptual Significance | Predicted Influence on this compound |

| EHOMO | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | The electron-rich oxazole ring would contribute significantly to the HOMO. |

| ELUMO | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | The presence of the electronegative bromine atom would likely lower the LUMO energy. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO; correlates with chemical stability and reactivity. | The substituents would modulate this gap, affecting the molecule's kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. mjcce.org.mkwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy.

For this compound, NBO analysis would reveal:

Hyperconjugative Interactions: It would quantify the delocalization of electrons from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals of the oxazole ring, which contributes to its aromatic stability.

Intramolecular Charge Transfer: The analysis can identify charge transfer from the cyclopropyl group or the oxazole ring to the bromine atom, shedding light on the electronic effects of the substituents.

Hybridization: NBO analysis determines the hybridization of atomic orbitals, providing insight into the bonding structure.

These interactions are crucial for understanding the molecule's stability and the electronic distribution that governs its reactivity.

A Molecular Electrostatic Potential (MESP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. mjcce.org.mkresearchgate.net It is an invaluable tool for identifying the sites prone to electrophilic and nucleophilic attacks.

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen and oxygen atoms of the oxazole ring due to their lone pairs.

Blue Regions (Positive Potential): These areas are electron-deficient and are the likely targets for nucleophiles. Positive potential would be expected around the hydrogen atoms and potentially near the bromine atom, making the C5 carbon a site for nucleophilic substitution.

Green Regions (Neutral Potential): These represent areas of neutral electrostatic potential.

The MESP map provides a clear, visual guide to the reactive behavior of the molecule.

Computational Mechanistic Studies of Reactions Involving this compound

While specific reaction mechanisms for this exact compound are not detailed in published literature, computational chemistry offers powerful methods to elucidate them.

Computational studies can map out the entire energy landscape of a chemical reaction. researchgate.netsci-hub.se For reactions involving this compound, such as nucleophilic substitution at the C5 position, computational chemists would:

Identify Reactants, Intermediates, and Products: The geometries of all species involved in the reaction are optimized.

Locate Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Its structure provides crucial information about the mechanism. For instance, in a substitution reaction, the TS would reveal whether the reaction proceeds via a concerted or a stepwise mechanism.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Perform Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.

Through these methods, a complete, step-by-step understanding of how this compound participates in chemical transformations can be achieved, guiding synthetic efforts and the design of new reactions. acs.org

Prediction of Regio- and Stereochemical Outcomes

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, offering insights into selectivity that can guide synthetic efforts. For this compound, theoretical models can be employed to forecast the regio- and stereochemical course of its transformations. Regioselectivity, or the preferential formation of one constitutional isomer over another, is a critical factor in reactions such as nucleophilic aromatic substitution on the oxazole ring.

Computational approaches to predict reaction outcomes often combine established chemical principles with the processing power of modern computers. One such approach involves the use of machine learning models trained on vast datasets of experimental reactions. bohrium.com These models can learn the complex patterns of chemical reactivity and rank a list of computer-generated potential products to identify the most likely major product. bohrium.com This method combines traditional reaction templates with the pattern recognition capabilities of neural networks to anticipate reaction outcomes. bohrium.com

More fundamental predictions are rooted in quantum chemical calculations, such as Density Functional Theory (DFT). DFT can be used to model the reaction at the electronic level, calculating the energies of potential intermediates and transition states. For instance, in a substitution reaction at the 5-position of the oxazole ring, DFT could determine the activation energies for different nucleophiles attacking the C5 carbon, confirming the feasibility and predicting the relative rates of reaction. This method has been successfully used to corroborate the highly regioselective synthesis of related heterocyclic compounds like 3-aryl-5-fluoroisoxazoles. nsf.gov

Frontier Molecular Orbital (FMO) theory is another key computational tool. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can identify the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the distribution of the LUMO would indicate the most electrophilic center and thus the most probable site for a nucleophile to attack. DFT studies on other oxazole derivatives have used FMO analysis to understand and predict their reactivity. researchgate.net

Beyond regioselectivity, computational methods are also invaluable for determining stereochemical outcomes. acs.org For reactions that create new chiral centers, theoretical calculations combined with spectroscopic methods like Vibrational Circular Dichroism (VCD) can unambiguously determine the absolute configuration of the products. acs.org

Table 1: Computational Approaches for Predicting Reaction Outcomes

| Computational Method | Principle | Application to this compound | Predicted Outcome |

|---|---|---|---|

| Machine Learning Models | Pattern recognition from large reaction databases to rank potential products. bohrium.com | Predicting the major product in cross-coupling or substitution reactions. | Regioselectivity (e.g., C5 substitution vs. other positions). |

| Density Functional Theory (DFT) | Calculation of transition state and intermediate energies to find the lowest energy reaction pathway. nsf.gov | Modeling the mechanism of nucleophilic substitution at the C5 position. | Regioselectivity and reaction feasibility. |

| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO (site for electrophilic attack) and LUMO (site for nucleophilic attack) distributions. researchgate.net | Identifying the most electrophilic site on the oxazole ring for nucleophilic attack. | Regioselectivity. |

| Theoretical VCD/ECD Spectroscopy | Calculation of chiroptical properties to match with experimental spectra. acs.org | Determining the absolute configuration of a chiral product resulting from a reaction. | Stereochemistry. |

Computational Approaches to Understanding Molecular Interactions (Methodological Focus)

Molecular docking is a pivotal structure-based computational method used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or nucleic acid. researchgate.netesisresearch.orgnih.gov The primary goals of molecular docking are to predict the preferred orientation and conformation of the ligand within the binding site—collectively known as the "binding pose"—and to estimate the strength of the interaction, often expressed as a scoring value that approximates the binding affinity. nih.govopenaccessjournals.com This technique is fundamental in modern drug discovery and molecular biology. openaccessjournals.combenthamdirect.com

The process of molecular docking can be broken down into two essential, interconnected components:

Sampling Algorithms : These are the search strategies that generate a wide variety of possible binding poses for the ligand within the target's active site. nih.gov The algorithm must efficiently explore the vast conformational space of the ligand (its rotatable bonds) and its possible orientations and translations relative to the receptor. researchgate.net Some docking programs treat the receptor as rigid, while others allow for limited flexibility in the protein's side chains to better simulate the dynamic nature of the binding event. nih.gov

Scoring Functions : After a pose is generated by the sampling algorithm, a scoring function is used to evaluate its quality. nih.gov Scoring functions are mathematical equations that estimate the binding free energy of the protein-ligand complex. They take into account various physicochemical properties such as electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. researchgate.net The poses are then ranked based on their scores, with the top-ranked pose representing the most probable binding mode. nih.gov

The applications of molecular docking are extensive, particularly in the field of drug discovery:

Virtual Screening : Docking is widely used to screen large virtual libraries containing millions of compounds against a specific protein target. researchgate.netnih.gov This allows researchers to prioritize a smaller, more manageable number of promising candidates for experimental testing, significantly reducing the time and cost of identifying new "hit" molecules. researchgate.net

Lead Optimization : Once a hit compound is identified, docking can be used to understand its binding mode and suggest chemical modifications to improve its affinity, selectivity, and pharmacokinetic properties. openaccessjournals.com

Drug Repurposing : It can be used to screen existing drugs against new targets, identifying potential new therapeutic applications for approved medicines. esisresearch.orgbenthamdirect.com

Elucidating Biochemical Processes : Docking helps to model the interaction between small molecules and proteins at an atomic level, providing hypotheses about the mechanisms of enzyme catalysis or receptor activation. nih.gov

Table 2: Examples of Molecular Docking Software

| Software | Developer/Distributor | Key Features |

|---|---|---|

| AutoDock & AutoDock Vina | The Scripps Research Institute | Widely used, open-source, known for speed and accuracy. esisresearch.org |

| GOLD | Cambridge Crystallographic Data Centre (CCDC) | Uses a genetic algorithm for sampling and considers protein flexibility. esisresearch.org |

| Glide | Schrödinger, LLC | Part of a comprehensive suite of modeling tools, known for high accuracy. esisresearch.org |

| MOE (Molecular Operating Environment) | Chemical Computing Group | Integrated environment for various modeling tasks, including docking. esisresearch.org |

| ICM (Internal Coordinate Mechanics) | Molsoft LLC | Features flexible receptor docking and robust scoring functions. esisresearch.org |

Molecular recognition is the fundamental process by which molecules selectively bind to one another with high specificity and affinity, forming the basis for nearly all biological functions. numberanalytics.comnih.gov While molecular docking provides a static snapshot of a likely binding pose, a deeper understanding of the recognition and binding mechanisms requires more advanced computational approaches that account for the dynamic nature of molecules. numberanalytics.com

Computational methods allow researchers to move beyond the classical "lock-and-key" model, where a ligand fits into a rigid receptor, to more sophisticated models like "induced fit" (where the receptor changes shape to accommodate the ligand) and "conformational selection" (where the ligand binds to a specific, pre-existing conformation of the receptor). numberanalytics.comnih.gov

Key computational methods for elucidating these mechanisms include:

Molecular Dynamics (MD) Simulations : MD is a powerful technique that simulates the motions of atoms and molecules over time by solving Newton's equations of motion. numberanalytics.com Starting from a docked pose, an MD simulation can reveal the stability of the protein-ligand complex, show how the protein structure adapts upon ligand binding (induced fit), and identify key water molecules that may mediate the interaction. acs.org By observing the system's trajectory over nanoseconds or microseconds, researchers can gain a detailed, dynamic picture of the binding event. acs.org

Binding Free Energy Calculations : While docking scores provide a rapid estimate of affinity, more rigorous methods are used for accurate quantification. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding from snapshots of an MD simulation. researchgate.net These calculations provide a more physically realistic estimate of binding affinity by better accounting for solvation effects and conformational changes.

Enhanced Sampling Techniques : Standard MD simulations can sometimes get trapped in local energy minima. Enhanced sampling methods, such as metadynamics or umbrella sampling, can be used to explore the entire energy landscape of the binding or unbinding process. This allows for the calculation of the potential of mean force (PMF), which describes the free energy changes as a ligand moves along a defined path out of the binding site, providing profound insights into the kinetics and thermodynamics of the interaction.

Table 3: Comparison of Computational Methods for Studying Molecular Interactions

| Method | Primary Output | Key Strengths | Limitations |

|---|---|---|---|

| Molecular Docking | Static binding pose and a score. nih.gov | Fast; suitable for screening millions of compounds. researchgate.net | Often uses a rigid receptor; scoring is an approximation of affinity. nih.gov |

| Molecular Dynamics (MD) Simulation | Dynamic trajectory of the complex over time. numberanalytics.com | Models flexibility, solvent effects, and reveals interaction stability. acs.org | Computationally expensive; limited by simulation timescale. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Quantitative estimate of binding free energy (ΔG). researchgate.net | More accurate affinity prediction than docking; identifies key energetic contributions. | Requires a stable MD trajectory; computationally intensive. |

Future Directions and Research Perspectives in 5 Bromo 2 Cyclopropyl 1,3 Oxazole Chemistry

Development of Novel and More Efficient Synthetic Routes

The advancement of 5-Bromo-2-cyclopropyl-1,3-oxazole as a synthetic intermediate is contingent on the development of robust and efficient synthetic methodologies. Current approaches generally involve the bromination of a pre-formed 2-cyclopropyl-1,3-oxazole (B2726403) ring using agents like N-bromosuccinimide. Future research should focus on creating more streamlined, atom-economical, and scalable routes.

Key areas for development include:

Convergent One-Pot Syntheses: Exploring and adapting established one-pot oxazole (B20620) syntheses, such as the Van Leusen reaction, could provide direct access to the target molecule from simpler precursors. organic-chemistry.org

Copper-Catalyzed Cyclizations: A promising avenue involves the Cu(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides, which has been shown to produce 5-bromo-oxazoles in good yields. organic-chemistry.org

Alternative Cyclization Strategies: Research into novel cyclization pathways, such as the nitrosation of gem-bromo-fluoro arylcyclopropanes used for isoxazole (B147169) synthesis, could be adapted for oxazoles, potentially offering a new entry point to the cyclopropyl-oxazole core. nsf.gov

Chemodivergent and Regioselective Methods: The use of advanced catalytic systems, for instance employing copper catalysts with specific directing groups, could enable the selective formation of the desired oxazole isomer from multifunctional precursors. acs.org This would be a significant improvement over methods that may yield mixtures of isomers requiring difficult separation.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Key Precursors | Potential Advantages | Relevant Research |

| Current Method: Bromination | 2-cyclopropyl-1,3-oxazole, Brominating Agent (NBS) | Straightforward, well-understood reactivity | |

| Cu(I)-Catalyzed Cyclization | β,β-dibrominated secondary enamides | Good yields, direct formation of 5-bromo-oxazole | organic-chemistry.org |

| Modified Robinson-Gabriel | α-acylamino ketones, Dehydrating agent | High convergence, access to complex analogs | pitt.eduacs.org |

| Halogen-Induced Cyclization | Cyclopropyl (B3062369) carboxylic acid derivatives | Novel pathway, potential for stereocontrol | mdpi.com |

Exploration of Underexplored Reactivity Profiles and Novel Transformations

The synthetic utility of this compound is largely dependent on its reactivity. The bromine atom at the C5 position is a prime site for functionalization, yet its full reaction scope remains to be systematically explored.

Future research should focus on:

Cross-Coupling Reactions: A comprehensive investigation into palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) at the C5-bromo position is essential. This would enable the introduction of a wide array of aryl, alkyl, alkynyl, and amino groups, generating diverse molecular libraries. Complementary methods for direct arylation at both C5 and C2 positions have been developed for other oxazoles and could be optimized for this specific substrate. organic-chemistry.org

Substitution Reactions: Beyond metal-catalyzed processes, the displacement of the bromine atom by various nucleophiles, such as amines and thiols under suitable conditions, needs to be thoroughly mapped.

Cycloaddition Reactions: The potential for the oxazole ring to participate in cycloaddition reactions, serving as either a diene or dienophile, could lead to the construction of more complex polycyclic systems.

Reactivity of the Cyclopropyl Moiety: Investigating the stability and potential for controlled ring-opening of the cyclopropyl group under various reaction conditions could unlock novel transformations and lead to different classes of compounds.

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

Modernizing the synthesis and study of this compound through emerging technologies can significantly accelerate its development.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced safety, superior heat and mass transfer, and improved scalability. acs.org For industrial-scale production of this compound or its derivatives, flow processes could ensure higher yields and purity while minimizing hazardous conditions, particularly for exothermic bromination or metal-catalyzed reactions. acs.org

Machine Learning in Synthesis: The integration of machine learning (ML) with high-throughput experimentation (HTE) platforms presents a powerful tool for optimizing reaction conditions. uni-muenchen.de ML models can be trained on experimental data to predict reaction yields or identify optimal reagents and conditions, thereby reducing the time and resources spent on manual optimization. uni-muenchen.de This approach could rapidly identify the best cross-coupling protocols for the C5-bromo position or discover entirely new transformations.

Advanced Computational Methodologies for Predictive Design and Reaction Discovery

Computational chemistry provides an indispensable toolkit for understanding and predicting the behavior of molecules, guiding experimental work and saving valuable resources.

Reaction Mechanism Elucidation: Quantum mechanical methods like Density Functional Theory (DFT) can be employed to model reaction pathways, calculate activation energies, and rationalize the regioselectivity observed in synthetic transformations. This would be particularly useful for understanding the mechanisms of novel cyclization or functionalization reactions.

Predictive Design of Bioactive Molecules: In silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design derivatives of this compound with high predicted affinity for specific biological targets. researchgate.net This computational pre-screening allows for the rational prioritization of synthetic targets for applications in drug discovery.

Calculation of Physicochemical Properties: Computational tools can predict key molecular properties. For instance, predicted Collision Cross Section (CCS) values, which relate to a molecule's size and shape in the gas phase, are already available and can be refined with more advanced models to aid in analytical characterization. uni.lu

| Computational Method | Application Area | Potential Impact |

| Density Functional Theory (DFT) | Reaction mechanism studies | Rationalizes reactivity and selectivity; guides reaction optimization. |

| Molecular Docking | Drug discovery | Predicts binding modes to protein targets; prioritizes synthetic candidates. researchgate.net |

| QSAR | Medicinal chemistry | Builds models correlating structure with biological activity. researchgate.net |

| Property Prediction | Analytical & Materials Science | Estimates key data (e.g., CCS, lipophilicity) before synthesis. acs.orguni.lu |

Elucidation of Broader Synthetic Utility as a Unique Heterocyclic Scaffold

The true value of this compound lies in its potential as a versatile building block for constructing more complex and functional molecules. The combination of its structural features makes it a highly attractive scaffold.

The oxazole ring is a recognized "privileged" structure in medicinal chemistry, found in numerous natural products and synthetic drugs with potent biological activities, including anticancer properties. acs.orgresearchgate.net The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and improve bioavailability. acs.orgnih.gov The bromine atom serves as a convenient and reactive handle for late-stage functionalization, allowing for the rapid generation of diverse compound libraries from a common intermediate.

Future research should aim to demonstrate the utility of this scaffold by synthesizing small, focused libraries of derivatives and evaluating them in various contexts, such as:

Medicinal Chemistry: Screening for activity against various disease targets, such as kinases, proteases, or tubulin polymerization. acs.org

Agrochemicals: Investigating potential herbicidal or insecticidal properties, as seen with other halogenated heterocycles. nsf.gov

Materials Science: Using the scaffold to build novel organic electronic materials, leveraging the electronic properties of the oxazole ring.

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, establishing it as a valuable tool in the synthetic chemist's arsenal.

Q & A

Q. What are the common synthetic routes for preparing 5-substituted 1,3-oxazole derivatives like 5-Bromo-2-cyclopropyl-1,3-oxazole?

- Methodological Answer : The synthesis typically involves N-acylation of α-amino acids followed by cyclization . For example, cyclopropane-containing derivatives can be synthesized via the Robinson-Gabriel reaction , where N-acyl-α-amino acids undergo dehydration with reagents like POCl₃ or H₂SO₄ to form the oxazole ring . Bromination at the 5-position is achieved using brominating agents (e.g., NBS or Br₂) under controlled conditions. Key steps include:

Preparation of N-acyl-α-amino acid intermediates.

Cyclization using acid catalysts.

Bromination at the 5-position.

Purity is confirmed via RP-HPLC and elemental analysis .

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Structural characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and confirm cyclopropane ring integration (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–2.0 ppm) .

- Mass Spectrometry : LC-ESI-MS/MS or GC-EI-MS verifies molecular ion peaks and fragmentation patterns .

- FT-IR : Confirms functional groups (e.g., C-Br stretch at ~550–650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the Robinson-Gabriel synthesis of this compound to improve yield?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing POCl₃ vs. H₂SO₄ for cyclization efficiency. POCl₃ often provides higher yields for electron-deficient substrates .

- Solvent Effects : Using anhydrous solvents (e.g., CH₂Cl₂) to minimize side reactions.

- Temperature Control : Maintaining reflux conditions (80–100°C) for cyclization.

- Bromination Timing : Introducing bromine after cyclization to avoid ring-opening side reactions .

Troubleshoot low yields by analyzing intermediates via TLC and adjusting stoichiometry .

Q. What strategies resolve contradictions in cytotoxicity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from:

- Exposure Time : Toxicity in Daphnia magna assays increases with time (e.g., 72-hour LC₅₀ vs. 24-hour data) .

- Structural Isomerism : Confirm regiochemistry (5-bromo vs. 4-bromo) via X-ray crystallography or NOE NMR.

- Bioassay Variability : Standardize protocols (e.g., OECD guidelines) and include positive controls (e.g., doxorubicin) .

Advanced statistical tools (e.g., ANOVA with post-hoc tests) can identify significant variables .

Q. How does the cyclopropyl group influence the bioactivity of this compound compared to other substituents?

- Methodological Answer : The cyclopropyl group enhances:

- Metabolic Stability : Reduced oxidation due to ring strain.

- Lipophilicity : LogP increases compared to alkyl substituents, improving membrane permeability .

Compare analogs (e.g., 2-phenyl vs. 2-cyclopropyl) via SAR studies : - In Silico Modeling : Use molecular docking to assess binding affinity to target proteins.

- Cytotoxicity Profiling : Test against multiple cell lines (e.g., cancer vs. normal cells) .

Q. What challenges arise in interpreting NMR data for brominated oxazoles, and how are they addressed?

- Methodological Answer : Challenges include:

- Quadrupolar Broadening : Bromine’s spin-3/2 nucleus causes signal splitting. Use ¹³C NMR or decoupling techniques .

- Anisotropy Effects : Cyclopropane rings distort chemical shifts. Compare with DFT-calculated shifts .

Solutions: - High-Field NMR : Improves resolution (e.g., 600 MHz instruments).

- 2D Experiments : HSQC and HMBC resolve overlapping signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.